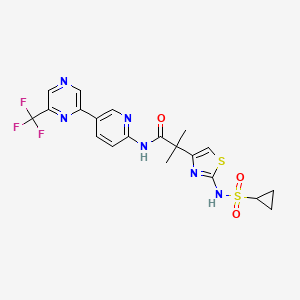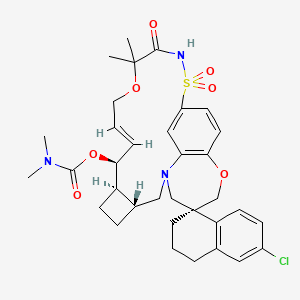
(E)-Mcl-1 inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Mcl-1 inhibitor 7 is a potent inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is part of the B-cell lymphoma-2 (Bcl-2) family. This compound has shown significant potential in cancer research due to its ability to inhibit Mcl-1 with a Ki value of less than 1 nM and an IC50 value of less than 500 nM . The inhibition of Mcl-1 is crucial as it plays a role in the survival of cancer cells, making this compound a promising candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Mcl-1 inhibitor 7 involves multiple steps, starting with the preparation of spiro-sulfonamide derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(E)-Mcl-1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
(E)-Mcl-1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Mcl-1 and its effects on various chemical pathways.
Biology: Employed in cell biology to understand the role of Mcl-1 in cell survival and apoptosis.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where Mcl-1 is overexpressed.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Mcl-1.
作用机制
(E)-Mcl-1 inhibitor 7 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, making it a valuable compound in cancer research .
相似化合物的比较
Similar Compounds
Mcl-1 inhibitor 7: Another potent inhibitor of Mcl-1 with similar properties.
Bcl-2 inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
Uniqueness
(E)-Mcl-1 inhibitor 7 is unique due to its high specificity and potency in inhibiting Mcl-1. Its low Ki and IC50 values make it a highly effective inhibitor, distinguishing it from other compounds that may have off-target effects or lower potency .
属性
分子式 |
C34H42ClN3O7S |
|---|---|
分子量 |
672.2 g/mol |
IUPAC 名称 |
[(3R,6R,7S,8Z,22S)-7'-chloro-12,12-dimethyl-13,15,15-trioxospiro[11,20-dioxa-15λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,4'-2,3-dihydro-1H-naphthalene]-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C34H42ClN3O7S/c1-33(2)31(39)36-46(41,42)25-11-14-30-28(18-25)38(20-34(21-43-30)15-5-7-22-17-24(35)10-13-27(22)34)19-23-9-12-26(23)29(8-6-16-44-33)45-32(40)37(3)4/h6,8,10-11,13-14,17-18,23,26,29H,5,7,9,12,15-16,19-21H2,1-4H3,(H,36,39)/b8-6-/t23-,26+,29-,34-/m0/s1 |
InChI 键 |
BBDMFVGCKZAPPY-VHSMYAGPSA-N |
手性 SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)CN3C[C@@H]6CC[C@H]6[C@H](/C=C\CO1)OC(=O)N(C)C)C |
规范 SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC4(CCCC5=C4C=CC(=C5)Cl)CN3CC6CCC6C(C=CCO1)OC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



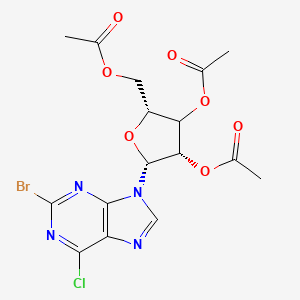

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
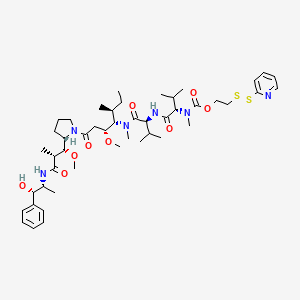
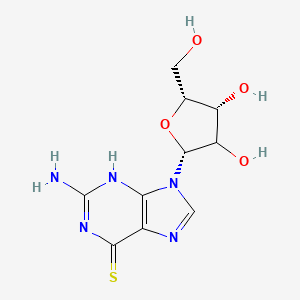
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

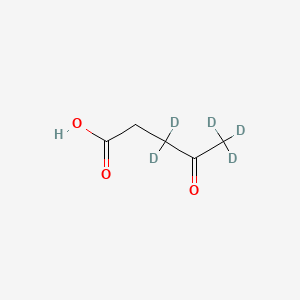

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
